![molecular formula C18H19N3O3 B2745626 4-(3-{3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-3-oxopropyl)benzonitrile CAS No. 2097866-22-1](/img/structure/B2745626.png)
4-(3-{3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-3-oxopropyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-{3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-3-oxopropyl)benzonitrile is a useful research compound. Its molecular formula is C18H19N3O3 and its molecular weight is 325.368. The purity is usually 95%.
BenchChem offers high-quality 4-(3-{3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-3-oxopropyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-{3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-3-oxopropyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Properties
Epilepsy, a common neurological disorder, often presents drug resistance. Researchers have discovered that this compound exhibits potent anticonvulsant activity. In animal seizure models, it demonstrated broad-spectrum effects, including in the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model. Notably, compound 30 (ED50 MES = 45.6 mg/kg, ED50 6 Hz = 39.5 mg/kg) emerged as the most effective anticonvulsant .
Antibacterial Activity
Compound D-2, a derivative of our focal compound, displayed moderate antibacterial action against Gram-positive (S. aureus, E. faecalis) and Gram-negative (E. coli, K. pneumoniae) bacterial strains .
Tonic Pain Relief
In addition to its anticonvulsant properties, compound 30 was effective in pain models. It showed promise in the formalin test for tonic pain, capsaicin-induced pain, and the oxaliplatin-induced neuropathic pain model in mice .
Inhibition of Calcium Currents
The most plausible mechanism of action for compound 30 involves inhibiting calcium currents mediated by Cav 1.2 (L-type) channels. This insight contributes to its anticonvulsant effects .
Metabolic Stability and Safety Profile
Compound 30 exhibited high metabolic stability in human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of cytochrome P450 isoforms (CYP3A4, CYP2D6, and CYP2C9) .
Potential Preclinical Candidate
Given its favorable in vivo activity profile and drug-like properties, compound 30 warrants further investigation for preclinical development .
properties
IUPAC Name |
4-[3-[3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl]-3-oxopropyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c19-9-14-3-1-13(2-4-14)5-6-16(22)20-10-15(11-20)12-21-17(23)7-8-18(21)24/h1-4,15H,5-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYJVRRXBWGDFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)CCC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-{3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-3-oxopropyl)benzonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.